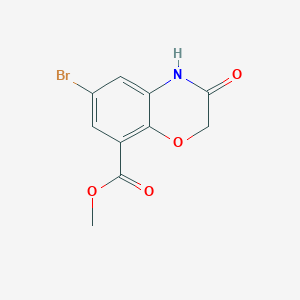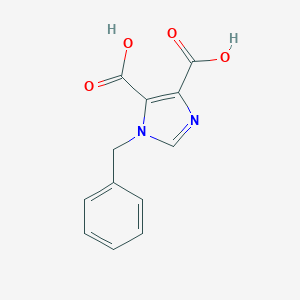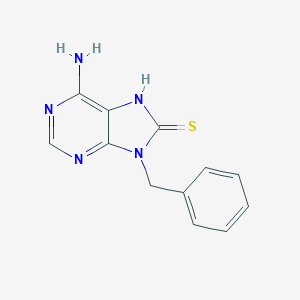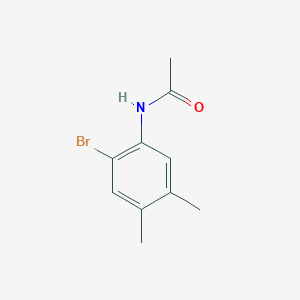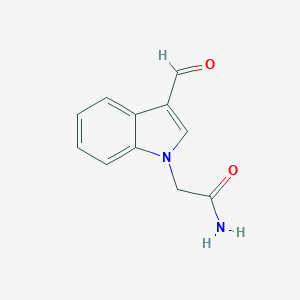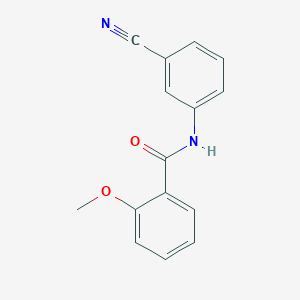
N-(3-cyanophenyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyanophenyl)-2-methoxybenzamide, commonly known as CM-157, is a novel compound that has gained significant attention in the field of scientific research. CM-157 belongs to the class of benzamide derivatives and has been reported to exhibit potent neuroprotective effects.
Wirkmechanismus
The exact mechanism of action of CM-157 is not fully understood. However, it has been proposed that CM-157 may act by modulating the expression of proteins involved in neuroprotection and inflammation. CM-157 has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in neuronal survival and plasticity. CM-157 has also been reported to inhibit the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Biochemical and Physiological Effects:
CM-157 has been shown to have several biochemical and physiological effects. It has been reported to increase the levels of acetylcholine, a neurotransmitter that plays a crucial role in learning and memory. CM-157 has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Furthermore, CM-157 has been reported to decrease the levels of malondialdehyde (MDA), a marker of oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CM-157 in lab experiments is its high potency and specificity. CM-157 has been shown to have a low toxicity profile and does not exhibit any significant adverse effects. However, one of the limitations of using CM-157 is its limited water solubility, which may affect its bioavailability and pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the study of CM-157. One of the areas of interest is the investigation of the molecular targets of CM-157 and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and duration of treatment for CM-157. Furthermore, the potential therapeutic effects of CM-157 in other neurological disorders, such as multiple sclerosis and traumatic brain injury, should be explored. Finally, the development of novel formulations of CM-157 with improved solubility and pharmacokinetic properties is an area of active research.
Conclusion:
In conclusion, CM-157 is a novel compound with potent neuroprotective effects. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CM-157 have been discussed in this paper. The study of CM-157 has the potential to provide valuable insights into the development of novel therapies for neurological disorders.
Synthesemethoden
The synthesis of CM-157 involves the reaction of 3-cyanophenyl isocyanate with 2-methoxybenzoic acid in the presence of a base. The reaction yields CM-157 as a white crystalline solid. The purity and yield of the compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
CM-157 has been extensively studied for its neuroprotective effects. It has been shown to improve cognitive function, memory, and learning in animal models. CM-157 has also been reported to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects. Additionally, CM-157 has been investigated for its potential therapeutic effects in the treatment of Alzheimer's disease, Parkinson's disease, and stroke.
Eigenschaften
CAS-Nummer |
671795-10-1 |
|---|---|
Molekularformel |
C15H12N2O2 |
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
N-(3-cyanophenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C15H12N2O2/c1-19-14-8-3-2-7-13(14)15(18)17-12-6-4-5-11(9-12)10-16/h2-9H,1H3,(H,17,18) |
InChI-Schlüssel |
CVOPEVOCOFQFJZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C#N |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



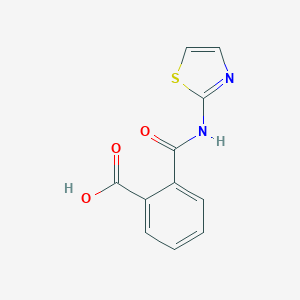
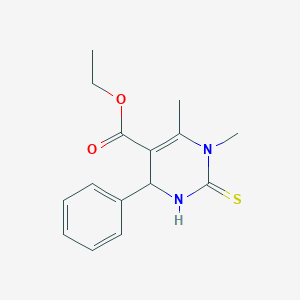
![3-(4-methoxybenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B185329.png)

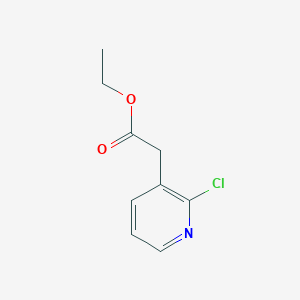
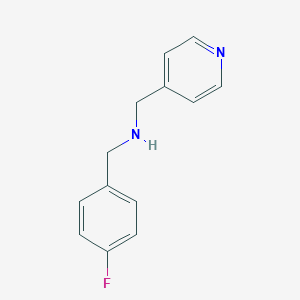
![[(1R,4S,5S,6S)-5-(Acetyloxymethyl)-4-benzoyloxy-5,6-dihydroxycyclohex-2-en-1-yl] benzoate](/img/structure/B185337.png)
![(3As,4R,6R,6aS)-4-chloro-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B185339.png)
